Product packaging for Sultopride hydrochloride(Cat. No.:CAS No. 23694-17-9)

Sultopride hydrochloride

Cat. No.: B1682571
CAS No.: 23694-17-9
M. Wt: 390.9 g/mol
InChI Key: IGOWMQPOGQYFFM-UHFFFAOYSA-N
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Description

Classification and Context within Substituted Benzamide (B126) Antipsychotics

Sultopride (B1682713) hydrochloride is classified as an atypical antipsychotic and belongs to the substituted benzamide chemical class. wikipedia.org This class of compounds is distinguished by its characteristic chemical structure, which includes a benzamide moiety with various substitutions. Sultopride is structurally related to other benzamide derivatives such as sulpiride (B1682569) and amisulpride (B195569). mims.comwikipedia.org

As a substituted benzamide, sultopride's primary mechanism of action involves the selective antagonism of dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. ncats.io This targeted activity on the dopaminergic system is a hallmark of this class and underpins its therapeutic effects in managing psychosis. mims.com Unlike some other antipsychotics, sultopride exhibits minimal to no affinity for serotonin (B10506), adrenaline, acetylcholine (B1216132), or histamine (B1213489) receptors. sigmaaldrich.com Its focused action on dopamine receptors places it within a specific subgroup of antipsychotics, differentiating it from multi-receptor targeting agents.

Historical Overview of its Emergence in Psychiatric Therapeutics

The development of sultopride can be traced back to the systematic research into substituted benzamide derivatives. It was launched by Sanofi-Aventis in 1976. ncats.io Sultopride emerged as a therapeutic option for schizophrenia in several regions, including Europe and Japan. ncats.ionii.ac.jp

Early clinical investigations in the 1980s explored the efficacy of sultopride in hospitalized patients with various psychotic disorders. nih.gov These initial studies reported notable efficacy in controlling agitation and manic symptoms. nih.gov Further research, including double-blind comparative studies, sought to establish its therapeutic profile in comparison to other antipsychotics like haloperidol (B65202).

Research Findings

The following sections detail the pharmacodynamic and pharmacokinetic properties of Sultopride hydrochloride based on available research data.

Pharmacodynamic Profile

Sultopride's pharmacodynamics are centered on its interaction with dopamine receptors. It acts as a selective antagonist at D2 and D3 dopamine receptors. ncats.io The affinity of a drug for its receptor is often quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

ReceptorSpeciesBinding Affinity (Ki)Reference
Dopamine D2Rat18 nM sigmaaldrich.com
Dopamine D3Human22 nM sigmaaldrich.com
Dopamine D4Human7.7 µM sigmaaldrich.com
Dopamine D1Rat>10 µM sigmaaldrich.com

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME) within the body. Studies in humans have provided insights into the pharmacokinetic parameters of sultopride.

ParameterValue (in humans)Reference
Time to Peak Serum Levels (Tmax)1.5 hours nih.gov
Elimination Half-life (t1/2)3.6 hours nih.gov
Plasma Protein Binding< 25% nih.gov
Route of EliminationPrimarily renal nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27ClN2O4S B1682571 Sultopride hydrochloride CAS No. 23694-17-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWMQPOGQYFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23694-17-9, 53583-79-2 (Parent)
Record name Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sultopride hydrochloride [JAN]
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DSSTOX Substance ID

DTXSID0049070
Record name Sultopride hydrochloride
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Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-22-2, 23694-17-9
Record name Sultopride hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultopride hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultopride hydrochloride
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Record name N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride
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Record name N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride
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Record name SULTOPRIDE HYDROCHLORIDE
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Neurobiological Mechanisms of Action of Sultopride Hydrochloride

Dopamine (B1211576) Receptor Antagonism

Sultopride's principal mechanism of action involves the blockade of dopamine D2 receptors. medchemexpress.comfishersci.co.uk This antagonism is central to its antipsychotic properties and influences several key dopaminergic pathways in the brain. wikipedia.orgdrugbank.com

Primary Binding and Antagonistic Activity at Dopamine D2 Receptors

Sultopride (B1682713) demonstrates a high affinity for and potent antagonism of dopamine D2 receptors. sigmaaldrich.comscbt.com This selective binding competitively inhibits the action of dopamine at these receptor sites. Research indicates that sultopride acts as a selective antagonist at D2 and D3 receptors. wikipedia.orgncats.io In comparative studies, sultopride, along with related benzamides like amisulpride (B195569) and sulpiride (B1682569), shows a decreasing in vitro affinity for the D2 receptor. wikipedia.org

Modulation of Dopamine Activity in the Mesolimbic Pathway

The mesolimbic pathway, a critical circuit in the regulation of emotion and reward, is a key target for antipsychotic medications. Hyperactivity in this pathway is often associated with the positive symptoms of psychosis. drugbank.com By antagonizing D2 receptors within the mesolimbic system, sultopride is thought to modulate and reduce this dopaminergic hyperactivity. This action is believed to contribute to its efficacy in managing psychotic symptoms. Like other D2 antagonists, sultopride's effects in this region are central to its therapeutic action. wikipedia.org Studies on rats treated with sultopride hydrochloride showed increased levels of dopamine metabolites, DOPAC and HVA, in the nucleus accumbens, a key component of the mesolimbic pathway. medchemexpress.com

Potential Affinity for Other Dopamine Receptor Subtypes (e.g., D3, D4)

Interactive Table: this compound Dopamine Receptor Affinity

Receptor Subtype Reported Affinity (Ki) Species Notes
Dopamine D2 18 nM sigmaaldrich.comscientificlabs.co.uk Rat Selective antagonist. medchemexpress.comfishersci.co.uk
Dopamine D3 22 nM sigmaaldrich.comscientificlabs.co.uk Human Selective antagonist. wikipedia.org
Dopamine D4 7.7 µM sigmaaldrich.comscientificlabs.co.uk Human Significantly lower affinity compared to D2 and D3. sigmaaldrich.comscientificlabs.co.uk
Dopamine D1 >10 µM sigmaaldrich.comscientificlabs.co.uk Rat Little to no affinity. sigmaaldrich.comscientificlabs.co.uk

Serotonin (B10506) Receptor Interactions

While primarily a dopamine antagonist, sultopride's neuropharmacological profile also includes interactions with the serotonin system.

Implications for Mood Regulation and Psychosis

The primary mechanism of sultopride, the blockade of dopamine D2 receptors, is fundamental to its antipsychotic effects. wikipedia.org The dopamine hypothesis of psychosis suggests that hyperactive dopaminergic signaling, particularly in the mesolimbic pathway which projects to the nucleus accumbens, contributes to psychotic symptoms. nih.gov By antagonizing D2 receptors in these pathways, sultopride is thought to normalize this overactivity, thereby alleviating symptoms of psychosis such as delusions and hallucinations. wikipedia.orgnih.gov

Clinical investigations have demonstrated sultopride's efficacy in managing acute manic and hypomanic episodes, where it can control excitation within a few days. nih.gov Its utility extends to treating various psychotic disorders, including schizophrenia, chronic hallucinatory delusions, and acute confusional states. nih.gov However, its potent action on the dopamine system also has significant implications for mood. In some cases, treatment with sultopride has been associated with depressive and anxious mood changes, highlighting its complex influence on affective states. nih.gov This dual effect on both psychosis and mood underscores the critical role of dopamine in both domains.

Effects on Neurotransmitter Turnover and Metabolism

Sultopride administration significantly alters the turnover and metabolism of dopamine in the brain. nih.gov By blocking postsynaptic D2 receptors, it disrupts the normal negative feedback loop, leading to an increase in the synthesis and release of dopamine. This, in turn, accelerates the rate at which dopamine is metabolized.

Research in animal models shows that sultopride administration leads to a marked increase in the levels of key dopamine metabolites, namely 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). medchemexpress.com This elevation in metabolite concentrations is a direct indicator of increased dopamine turnover. nih.gov Studies comparing sultopride to the similar compound sulpiride found that sultopride produced a more pronounced increase in the levels of these metabolites in certain brain regions. nih.govmedchemexpress.com

Table 1: Effect of Sultopride on Dopamine Metabolite Levels in Rat Brain Regions

Brain RegionEffect on DOPAC LevelsEffect on HVA Levels
StriatumIncreased medchemexpress.comIncreased medchemexpress.com
Nucleus AccumbensIncreased medchemexpress.comIncreased medchemexpress.com
Medial Prefrontal CortexIncreased medchemexpress.comIncreased medchemexpress.com

This table summarizes the general findings from research indicating that sultopride enhances dopamine turnover across multiple key brain regions. medchemexpress.com

The effects of sultopride on dopamine turnover exhibit significant regional specificity. While it increases dopamine metabolite levels in the striatum, nucleus accumbens, and medial prefrontal cortex, the magnitude of this effect varies between these areas. medchemexpress.com Research indicates that in rats treated with sultopride, the increase in DOPAC and HVA levels is more significant in the striatum and the nucleus accumbens compared to the medial prefrontal cortex. medchemexpress.com

This regional difference distinguishes sultopride from other benzamides like sulpiride. While sulpiride preferentially affects limbic dopamine receptors (such as those in the nucleus accumbens), sultopride appears to affect both striatal and limbic dopamine receptors with equal potency. nih.gov This broader scope of action may account for the differences in the clinical profiles of these two drugs. nih.gov

Table 2: Regional Specificity of Sultopride's Effect on Dopamine Turnover

Brain RegionRelative Impact of SultoprideComparison with Sulpiride
Striatum High impact; significant increase in DOPAC and HVA. medchemexpress.comMore marked effect than sulpiride. nih.gov Affects striatal receptors equally to limbic receptors. nih.gov
Nucleus Accumbens (Limbic) High impact; significant increase in DOPAC and HVA. medchemexpress.comAffects limbic receptors equally to striatal receptors. nih.gov
Medial Prefrontal Cortex Lower impact compared to striatum and nucleus accumbens. medchemexpress.comNot specified as a preferential site of action. nih.gov

This table details the differential effects of sultopride on dopamine metabolism across key brain regions, highlighting its potent action in the striatum and nucleus accumbens. nih.govmedchemexpress.com

Pharmacodynamic Profile of Sultopride Hydrochloride

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies, particularly those utilizing advanced imaging techniques, have been pivotal in understanding the pharmacodynamic properties of sultopride (B1682713) hydrochloride. These studies provide a direct measure of the interaction between the drug and its target receptors in the living brain, offering insights into its mechanism of action and therapeutic window.

Positron Emission Tomography (PET) has been instrumental in quantifying the extent to which sultopride binds to dopamine (B1211576) D2 receptors in vivo. nih.gov Studies using PET have measured the D2 receptor occupancy of sultopride, often in comparison with other benzamide (B126) antipsychotics like sulpiride (B1682569), to understand its potency and the rationale behind its clinical use. nih.govoup.com

In these studies, researchers measure D2 receptor occupancy in various brain regions, including the prefrontal cortex, temporal cortex, and thalamus. researchgate.netcpn.or.krcpn.or.kr The mean occupancy across these extrastriatal regions is then calculated to provide a comprehensive view of the drug's binding profile. researchgate.netcpn.or.krcpn.or.kr For instance, one study observed that sultopride doses ranging from 10 mg to 200 mg resulted in a mean dopamine D2 receptor occupancy of 47.4% to 89.4%. researchgate.net The absolute decline in dopamine D2 binding is noted to be significantly greater after the administration of sultopride compared to sulpiride. cpn.or.kr

A substantial body of in vivo receptor-binding research suggests a "therapeutic window" for antipsychotic efficacy, which is directly linked to the degree of dopamine D2 receptor occupancy. nih.govoup.com It is widely proposed that an occupancy level of 70–80% is necessary to achieve the desired antipsychotic effects. nih.govoup.comconsensus.app This range is believed to provide optimal therapeutic benefit while minimizing the risk of certain side effects. nih.gov

For sultopride, occupancy values exceeding 87% have been associated with the emergence of extrapyramidal symptoms (EPS) or akathisia. researchgate.net This underscores the critical relationship between maintaining D2 receptor occupancy within the therapeutic range and achieving clinical efficacy without inducing motor side effects. The fact that registered clinical doses of sultopride were found to be about 10 times higher than the doses calculated to achieve this optimal occupancy may explain reports of a higher incidence of EPS with this drug. cpn.or.krniph.go.jp

The relationship between the administered dose of sultopride and the resulting D2 receptor occupancy has been a key area of investigation. PET studies have established a clear dose-dependent and plasma-concentration-dependent increase in mean dopamine D2 receptor occupancy for sultopride. researchgate.net

A comparative study revealed a significant difference in potency between sultopride and sulpiride. nih.govoup.com While both drugs might be prescribed in similar dose ranges, the dose required to achieve the therapeutic occupancy of 70-80% was markedly different. nih.govoup.comcpn.or.krcpn.or.kr For sultopride, a dose of just 20–35 mg was sufficient to reach this target, whereas sulpiride required a much higher dose of 1010–1730 mg. nih.govoup.comcpn.or.krcpn.or.kr This indicates that based on D2 receptor occupancy, sultopride has approximately 50 times greater potency than sulpiride in terms of dose. nih.govoup.comconsensus.app

The half-maximal effective dose (ED50), which represents the dose required to achieve 50% of the maximum receptor occupancy, further illustrates this potency difference.

CompoundParameterValueCorrelation (r)
SultoprideED50 (Dose)8.7 mg0.85
ED50 (Plasma Concentration)32 ng/ml0.66
SulpirideED50 (Dose)433 mg0.69
ED50 (Plasma Concentration)740 ng/ml0.71

Data sourced from a PET study measuring dopamine D2 receptor occupancy. researchgate.net

Receptor Binding Kinetics and Dissociation Constants

The interaction of a drug with its receptor is fundamentally characterized by its binding affinity, which is often expressed as the dissociation constant (Ki or Kd) or the half-maximal inhibitory concentration (IC50). oup.comnih.gov A lower value indicates a stronger binding affinity. researchgate.net Sultopride is a selective antagonist for the D2/D3 dopamine receptor subtypes. sigmaaldrich.com

Sultopride's binding affinity for various dopamine receptors has been determined through competitive binding assays. These studies show a high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype. sigmaaldrich.com Its affinity for other receptors, such as serotonin (B10506), adrenaline, acetylcholine (B1216132), histamine (B1213489), or sigma receptors, is reported to be minimal. sigmaaldrich.com

ReceptorBinding Affinity (Ki/IC50)Species/Assay Note
Dopamine D218 nM (Ki)Rat
Dopamine D218 nM (IC50)-
Dopamine D322 nM (Ki)Human
Dopamine D47.7 µM (Ki)Human
Dopamine D1>10 µM (Ki)Rat

Binding affinity data sourced from competitive binding assays. oup.comsigmaaldrich.com

Preclinical Investigations of Sultopride Hydrochloride

Animal Models of Psychosis and Related Behavioral Phenotypes

Sultopride (B1682713) hydrochloride has been evaluated in various preclinical animal models designed to replicate aspects of psychosis. mpg.de These models are essential for understanding the neurobiological basis of psychotic disorders and for the initial screening of potential antipsychotic drugs. mpg.de The primary mechanism of action for most antipsychotics involves the modulation of dopamine (B1211576) neurotransmission, and animal models often leverage this by inducing hyperdopaminergic states. nih.govnih.gov

Pharmacological models, which use drugs to induce behaviors in animals that mimic symptoms of psychosis in humans, are commonly employed. nih.gov For instance, dopamine agonists like amphetamine can produce a psychotic-like state in healthy individuals and are used in animals to induce hyperactivity, a behavior associated with the agitation and disorganized behavior seen in psychosis. nih.gov Research indicates that sultopride, as part of the substituted benzamide (B126) class of drugs, generally inhibits dopamine-mediated behaviors in these types of rodent models. researchgate.net The ability of an antipsychotic candidate to block behaviors induced by dopamine stimulants is a widely used screening method to assess its in vivo dopamine D2 receptor antagonist activity. nih.gov

Neurochemical Studies in Rodent Brains

Neurochemical studies in rodent brains are critical for elucidating the mechanisms by which drugs like sultopride exert their effects. These investigations often involve measuring changes in neurotransmitter levels and their metabolites in specific brain regions using techniques like in vivo brain microdialysis. frontiersin.org All currently available antipsychotic drugs are known to reduce psychotic symptoms by blocking dopamine neurotransmission, particularly within the mesolimbic pathways. nih.gov

Studies on substituted benzamides, the chemical class to which sultopride belongs, have examined their impact on dopamine systems. For example, some benzamide drugs have been shown to elevate levels of the dopamine metabolite homovanillic acid (HVA) in the forebrain, an indicator of increased dopamine turnover. researchgate.net Furthermore, research has highlighted differences in the fundamental pharmacological properties between sultopride and a related compound, sulpiride (B1682569). oup.com Notably, the brain uptake of sultopride from the blood is significantly higher than that of sulpiride, suggesting it can access its central nervous system targets more readily. oup.com This enhanced brain penetration is a key factor in its neurochemical activity. oup.com

In Vivo Receptor Binding and Functional Assays

In vivo receptor binding studies provide crucial information on how a drug interacts with its target receptors within a living organism, offering a bridge between in vitro activity and in vivo efficacy. sygnaturediscovery.com Sultopride is characterized as a selective dopamine D2 and D3 receptor antagonist. sigmaaldrich.comncats.io Its binding affinity has been quantified in competitive binding assays, revealing its selectivity profile. sigmaaldrich.com

Positron Emission Tomography (PET) is a powerful in vivo technique used to measure the occupancy of neurotransmitter receptors by a drug. nih.gov Studies using PET have demonstrated that sultopride is a potent blocker of dopamine D2 receptors. oup.comnih.gov There is a general consensus from in vivo receptor-binding studies that a dopamine D2 receptor occupancy level of 70–80% is associated with effective antipsychotic action. oup.comnih.gov Preclinical and clinical research has shown that sultopride can achieve this therapeutic window of D2 receptor occupancy. oup.com In one study, the dose of sultopride required to produce 50% of the maximal D2 receptor occupancy (ED50) was determined to be 8.7 mg. oup.com

The table below summarizes the binding affinity of sultopride for various dopamine receptor subtypes.

Receptor SubtypeKi (nM)Competitive Ligand
Rat Dopamine D218 nMSpiperone
Human Dopamine D322 nMYM-09151-2
Human Dopamine D47.7 µMSpiperone
Rat Dopamine D1>10 µMSCH23390
Data sourced from competitive binding assays. sigmaaldrich.com

Functional assays, such as those measuring [35S]GTPγS binding, can determine whether a ligand acts as an agonist or antagonist at a receptor. researchgate.net Sultopride exhibits little to no affinity for serotonin (B10506) (5-HT1A, 5-HT2, 5-HT3), adrenaline (α1, α2), acetylcholine (B1216132), or histamine (B1213489) (H1) receptors, underscoring its selectivity for the dopamine D2-like receptor family. sigmaaldrich.com

Evaluation of Antipsychotic-like Effects in Animal Paradigms (e.g., Apomorphine-induced behaviors)

The antipsychotic-like potential of sultopride has been assessed using established animal paradigms, most notably the antagonism of behaviors induced by the dopamine agonist apomorphine. oup.com Apomorphine, a mixed D1/D2 receptor agonist, induces stereotyped behaviors (such as sniffing, licking, and gnawing) and climbing behavior in rodents, which are considered to be mediated by the stimulation of dopamine receptors in the striatum. nih.govcpn.or.krnih.gov The ability of a compound to inhibit these behaviors is predictive of its antipsychotic efficacy, primarily reflecting dopamine D2 receptor antagonism. cpn.or.krnih.gov

In studies evaluating the inhibition of apomorphine-induced stereotyped behavior, sultopride demonstrated clear antagonist effects. oup.com However, its potency in this paradigm was found to be approximately 100 times weaker than that of the typical antipsychotic haloperidol (B65202). oup.com Similarly, other substituted benzamides have been shown to antagonize apomorphine-induced hypermotility. nih.gov The correlation between a drug's ability to inhibit apomorphine-induced climbing and its clinical antipsychotic dose further validates this paradigm as a screening tool. cpn.or.kr

The table below presents a comparison of the relative potency of sultopride and haloperidol in a specific behavioral paradigm.

Behavioral ParadigmDrugRelative Potency
Inhibition of Apomorphine-induced Stereotyped BehaviorSultopride~100x weaker than Haloperidol
Haloperidol~100x stronger than Sultopride
Data from comparative animal studies. oup.com

Assessment of Motor Effects in Animal Models (e.g., Catalepsy)

A critical component of preclinical antipsychotic drug evaluation is the assessment of potential motor side effects, often referred to as extrapyramidal symptoms (EPS) in a clinical context. nih.gov In animal models, drug-induced catalepsy—a state of behavioral freezing and immobility—is widely used as a homolog for the parkinsonian-like motor effects of antipsychotics. nih.govresearchgate.net This effect is strongly associated with the blockade of dopamine D2 receptors in the nigrostriatal pathway. nih.gov

Sultopride has been evaluated for its propensity to induce catalepsy in rodents. oup.com In comparative studies, sultopride was found to be approximately 25 times weaker than haloperidol in its ability to induce catalepsy. oup.comniph.go.jp This suggests a lower liability for producing acute motor side effects compared to high-potency typical antipsychotics. oup.comniph.go.jp Other research has also noted that while sultopride can inhibit dopamine-mediated behaviors, it does not induce marked catalepsy when compared to certain other benzamide drugs like clebopride. researchgate.net

The table below compares the cataleptogenic potential of sultopride and haloperidol.

EffectDrugRelative Potency
Catalepsy InductionSultopride~25x weaker than Haloperidol
Haloperidol~25x stronger than Sultopride
Data from comparative animal studies. oup.comniph.go.jp

Mechanisms of Adverse Effects Associated with Sultopride Hydrochloride

Extrapyramidal Symptoms (EPS) Pathophysiology

Extrapyramidal symptoms (EPS) are a class of medication-induced movement disorders that are a common consequence of treatment with dopamine (B1211576) D2 receptor antagonists like sultopride (B1682713) hydrochloride. These symptoms arise from the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is a critical component of the basal ganglia motor loop responsible for the production and control of movement. The nigrostriatal system contains approximately 80% of the brain's dopamine, and its modulation is essential for purposeful movement. The antagonism of D2 receptors in this pathway by sultopride disrupts the delicate balance of neurotransmitters, leading to a variety of movement-related adverse effects.

Acute Dystonia and Parkinsonism

Acute dystonia and drug-induced parkinsonism are early-onset extrapyramidal symptoms that can occur shortly after the initiation of sultopride hydrochloride treatment.

Acute Dystonia: This condition is characterized by involuntary, sustained muscle contractions that can lead to abnormal postures and repetitive movements. Manifestations can include oculogyric crises (involuntary upward deviation of the eyes), torticollis (neck twisting), and trismus (jaw clenching). The underlying mechanism is believed to be a sudden and significant blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to an imbalance with the cholinergic system and subsequent muscular spasms. There have been documented cases of acute dystonic reactions, such as oculogyric crises, retrocollis, and opisthotonus, following the administration of sulpiride (B1682569), a structurally related compound.

Drug-Induced Parkinsonism: This syndrome mimics the symptoms of Parkinson's disease and includes bradykinesia (slowness of movement), rigidity, and tremor. The pathophysiology is directly related to the blockade of D2 receptors in the striatum, which is intended to be a postsynaptic antagonism. This blockade disrupts the normal dopaminergic stimulation required for smooth and coordinated muscle movement, resulting in the characteristic parkinsonian symptoms. Levosulpiride, an enantiomer of sulpiride, has been reported to induce parkinsonism.

Akathisia

Akathisia is a neuropsychiatric syndrome characterized by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. Patients may exhibit behaviors such as pacing, rocking, or an inability to sit still. While the pathophysiology of akathisia is not fully understood, it is thought to involve the blockade of dopamine D2 receptors. This diminished dopamine transmission is a key factor in the development of akathisia. Unlike some other forms of EPS, akathisia has a significant subjective component of distress, suggesting potential involvement of cortical structures in its pathogenesis. Both acute and tardive forms of akathisia have been reported with sulpiride.

Tardive Dyskinesia: Long-term Risk and Mechanisms

Tardive dyskinesia (TD) is a serious, and sometimes irreversible, hyperkinetic movement disorder that can develop after long-term exposure to dopamine receptor antagonists like this compound. It is characterized by involuntary, repetitive, and purposeless movements, often involving the facial muscles (e.g., grimacing, lip-smacking, tongue protrusion), but can also affect the limbs and trunk.

The precise mechanism of tardive dyskinesia is complex and not fully elucidated, but a leading hypothesis involves the long-term blockade of dopamine D2 receptors in the nigrostriatal pathway. This chronic blockade is thought to lead to a compensatory upregulation and supersensitivity of these receptors. Consequently, when dopamine is released, it produces an exaggerated response, resulting in the characteristic involuntary movements of TD. Cases of tardive dyskinesia and tardive dystonia have been reported with the use of sulpiride.

Endocrine Dysregulation

This compound's antagonism of dopamine D2 receptors extends to the tuberoinfundibular pathway, which plays a crucial role in regulating endocrine function, particularly the secretion of prolactin.

Hyperprolactinemia: Mechanisms and Clinical Manifestations (e.g., Galactorrhea, Amenorrhea, Gynecomastia)

Dopamine released from the tuberoinfundibular pathway tonically inhibits the secretion of prolactin from the anterior pituitary gland by acting on D2 receptors on lactotroph cells. This compound, by blocking these D2 receptors, removes this inhibitory control, leading to an increase in the synthesis and release of prolactin, a condition known as hyperprolactinemia. Studies have shown that sultopride can significantly increase serum prolactin levels, which remain elevated with continued treatment.

The clinical manifestations of hyperprolactinemia are a direct consequence of elevated prolactin levels and the subsequent disruption of the hypothalamic-pituitary-gonadal axis. These can include:

Galactorrhea: The inappropriate production and secretion of breast milk.

Amenorrhea/Oligomenorrhea: The absence or irregularity of menstrual periods in women.

Gynecomastia: The enlargement of breast tissue in men.

Other symptoms: Decreased libido, sexual dysfunction, and infertility can also occur in both sexes.

Table 1: Mechanisms of this compound-Induced Adverse Effects
Adverse Effect CategorySpecific Adverse EffectPathophysiological MechanismKey Dopaminergic Pathway Involved
Extrapyramidal Symptoms (EPS) Acute DystoniaSudden, significant blockade of postsynaptic D2 receptors leading to cholinergic overactivity.Nigrostriatal
ParkinsonismBlockade of D2 receptors in the striatum, mimicking a dopamine-deficient state.Nigrostriatal
AkathisiaBlockade of D2 receptors leading to diminished dopamine transmission and a state of inner restlessness.Nigrostriatal
Tardive DyskinesiaChronic D2 receptor blockade leading to receptor upregulation and supersensitivity.Nigrostriatal
Endocrine Dysregulation HyperprolactinemiaAntagonism of D2 receptors on pituitary lactotrophs, removing the tonic inhibition of prolactin secretion.Tuberoinfundibular

Cardiovascular System Effects

S

QT Interval Prolongation and Risk of Torsades de Pointes

A significant concern with this compound is its potential to prolong the QT interval on an electrocardiogram (ECG), which is a measure of the time it takes for the heart's ventricles to repolarize after a contraction. patsnap.com This prolongation can increase the risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). nih.govnih.govmedscape.com

The primary mechanism underlying sultopride-induced QT prolongation is the blockade of the human ether-à-go-go-related gene (hERG) potassium channels. nih.govyoutube.com These channels are crucial for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential. nih.govnih.gov By inhibiting IKr, sultopride delays ventricular repolarization, leading to a longer action potential duration and, consequently, a prolonged QT interval. nih.gov

A retrospective analysis of the Japanese Adverse Drug Event Report (JADER) database revealed a high adjusted reported odds ratio (aROR) for QT prolongation/TdP associated with sultopride (aROR of 60.1), indicating a strong signal for this adverse effect. nih.gov Case reports have also documented instances of TdP induced by sultopride treatment. nih.gov

Reported Odds Ratios for QT Prolongation/TdP for Selected Psychotropic Drugs
DrugAdjusted Reported Odds Ratio (aROR)
Guanfacine87.8
Sultopride60.1
Escitalopram21.0
Trazodone12.8
Donepezil9.3
Data from a retrospective analysis of the Japanese Adverse Drug Event Report (JADER) database. nih.gov

Ventricular Arrhythmias

The prolongation of the QT interval is a direct precursor to more severe ventricular arrhythmias. ahajournals.org The use of antipsychotic drugs, including those structurally related to sultopride, has been associated with an increased risk of ventricular arrhythmia (VA) and/or sudden cardiac death (SCD). scienceopen.com

A nationwide case-crossover study in Taiwan found that the use of antipsychotics was associated with a 1.53-fold increased risk of VA and/or SCD. scienceopen.com The study identified sulpiride, a closely related benzamide (B126), as one of the antipsychotics associated with this increased risk. The risk was found to be higher in short-term users and was correlated with the potency of the drug to block hERG potassium channels. scienceopen.com This suggests that the arrhythmogenic potential of sultopride is linked to its effects on cardiac repolarization.

Orthostatic Hypotension

Orthostatic hypotension, a sudden drop in blood pressure upon standing, is a frequent side effect of this compound. patsnap.com This can lead to dizziness, lightheadedness, and an increased risk of falls. patsnap.com

The mechanism behind this adverse effect is multifactorial and is linked to sultopride's antagonism of various receptors that regulate blood pressure. The primary mechanism is believed to be the blockade of alpha-1 adrenergic receptors in the peripheral vasculature. pitt.edu Alpha-1 adrenergic receptors are responsible for vasoconstriction, which is a key component of the physiological response to maintain blood pressure when standing up. By blocking these receptors, sultopride can lead to vasodilation and a subsequent drop in blood pressure.

Additionally, as a dopamine antagonist, sultopride can interfere with the sympathetic nervous system's ability to regulate blood pressure. Dopaminergic pathways can modulate the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. pitt.edu By blocking D2 receptors, sultopride may lead to a decrease in sympathetic tone, further contributing to orthostatic hypotension. pitt.edu

Central Nervous System Side Effects

As a centrally acting agent, this compound can induce a range of side effects related to its impact on neurotransmission in the brain.

Sedation and Drowsiness

Sedation and drowsiness are common side effects associated with this compound. patsnap.com This effect is primarily attributed to its potent antagonism of dopamine D2 receptors. patsnap.com Dopamine plays a crucial role in arousal, alertness, and wakefulness. By blocking D2 receptors in various brain regions, sultopride can lead to a decrease in dopaminergic activity, resulting in sedation. While sultopride has a lower affinity for histamine (B1213489) H1 receptors compared to some other antipsychotics, some level of H1 receptor antagonism cannot be entirely ruled out as a contributing factor to its sedative properties.

Potential for Overstimulation and Agitation

Paradoxically, while sultopride is often used for its sedative and antipsychotic effects, it has also been associated with overstimulation and agitation in some cases. This phenomenon, known as a paradoxical reaction, is where a drug produces an effect opposite to what is expected. wikipedia.org While the exact mechanism of paradoxical agitation with sultopride is not fully understood, it may be related to its complex effects on different dopamine pathways in the brain. drugbank.com

It is also noteworthy that in some clinical contexts, sultopride has been used to manage psychomotor agitation, particularly in patients with severe encephalopathy. nih.gov This highlights the complex and sometimes unpredictable nature of its effects on the central nervous system, which can be influenced by the underlying condition of the patient and the specific dosage used.

Autonomic Nervous System Effects

This compound can affect the autonomic nervous system, which regulates involuntary bodily functions. This can lead to a variety of side effects. The autonomic nervous system is divided into the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") systems. nih.govopenstax.org

Sultopride's effects on the autonomic nervous system are primarily due to its interaction with various neurotransmitter receptors. While its main action is on dopamine D2 receptors, it can also have effects on other receptors that modulate autonomic function. For instance, some anticholinergic effects have been reported with sultopride, such as dry mouth, constipation, urinary retention, and blurred vision. patsnap.com These effects are due to the blockade of muscarinic acetylcholine (B1216132) receptors, which are key components of the parasympathetic nervous system. wikipedia.org By blocking these receptors, sultopride inhibits the "rest-and-digest" functions, leading to the observed side effects.

Furthermore, sultopride's antagonism of dopamine receptors can indirectly influence the autonomic nervous system. Dopaminergic pathways in the central nervous system are known to interact with and modulate autonomic outflow. Therefore, by altering central dopaminergic neurotransmission, sultopride can lead to downstream effects on autonomic regulation.

Anticholinergic Profile (e.g., Dry Mouth, Constipation, Blurred Vision)

This compound can exhibit anticholinergic effects, leading to symptoms such as dry mouth, constipation, and blurred vision patsnap.compatsnap.com. These side effects stem from the medication's ability to block the action of acetylcholine, a key neurotransmitter in the peripheral and central nervous systems patsnap.commedicalnewstoday.com. Acetylcholine is crucial for the normal functioning of the parasympathetic nervous system, which regulates various involuntary bodily functions, including salivation, digestion, and pupil constriction medicalnewstoday.comnih.gov.

By acting as an antagonist at muscarinic acetylcholine receptors, sultopride can disrupt these processes nih.gov. Blockade of muscarinic receptors in the salivary glands leads to decreased saliva production, resulting in the sensation of a dry mouth (xerostomia) nih.govusc.edu. In the gastrointestinal tract, reduced cholinergic activity can slow down gut motility, leading to constipation patsnap.comwikipedia.org. Similarly, interference with acetylcholine signaling in the ciliary muscles and iris of the eye can cause blurred vision.

Table 1: Anticholinergic Effects of this compound and Underlying Mechanisms

Adverse Effect Underlying Mechanism
Dry Mouth Blockade of muscarinic acetylcholine receptors in the salivary glands, leading to reduced saliva secretion nih.gov.
Constipation Decreased gastrointestinal motility due to the inhibition of cholinergic nerve function in the gut patsnap.comwikipedia.org.

Neuroleptic Malignant Syndrome (NMS): Clinical Features and Underlying Mechanisms

A serious, though less common, adverse effect associated with this compound is Neuroleptic Malignant Syndrome (NMS) patsnap.compatsnap.com. NMS is a life-threatening neurological emergency characterized by a distinct set of clinical features patsnap.commedscape.comnih.gov.

Clinical Features of NMS:

Hyperthermia: A significant increase in body temperature, often exceeding 38°C medscape.commsdmanuals.com.

Muscle Rigidity: Severe, generalized muscle stiffness, sometimes described as "lead-pipe" rigidity medscape.commsdmanuals.com.

Altered Mental Status: This can range from agitation and confusion to delirium and coma medscape.commsdmanuals.comnih.gov.

Autonomic Dysfunction: Signs include a rapid heart rate (tachycardia), unstable blood pressure, and excessive sweating (diaphoresis) patsnap.comnih.govmsdmanuals.comnih.gov.

The primary underlying mechanism of NMS is believed to be a sudden and marked reduction in central dopaminergic activity due to the blockade of D2 dopamine receptors in the brain medscape.comnih.gov. This dopamine receptor antagonism in the hypothalamus can lead to an elevated temperature set-point and impaired heat dissipation medscape.com. Blockade of dopamine pathways in the nigrostriatal tracts is thought to result in the profound muscle rigidity and tremor seen in NMS medscape.com.

Table 2: Clinical Manifestations of Neuroleptic Malignant Syndrome (NMS)

Clinical Feature Description
Fever Body temperature greater than 38°C medscape.commsdmanuals.com.
Muscle Rigidity Severe stiffness of the muscles medscape.commsdmanuals.com.
Altered Consciousness Changes in mental state, including confusion or unresponsiveness medscape.commsdmanuals.comnih.gov.

Metabolic Considerations: Weight Gain

Weight gain is a notable side effect associated with this compound and other antipsychotic medications patsnap.compatsnap.com. The mechanisms underlying this weight gain are multifactorial and involve interactions with various neurotransmitter systems and hormonal pathways nih.govmdpi.com.

One proposed mechanism involves the drug's interaction with dopamine, serotonin (B10506), and histamine receptors, which can lead to an increased appetite nih.gov. Antipsychotic-induced hyperprolactinemia, resulting from the blockade of pituitary D2 dopamine receptors, may also contribute to weight gain nih.gov. Research on the related compound sulpiride in female rats suggests that the resulting hyperprolactinemia could lead to an impairment of steroidogenesis, a decrease in estrogen levels, and consequently, hyperphagia (excessive eating) and weight increase nih.gov. However, some studies in male rodents did not show a significant effect of sulpiride on body weight, suggesting a possible sex-dependent effect psicothema.com.

Furthermore, some antipsychotic medications have been shown to influence lipid biosynthesis and metabolism, potentially through the regulation of transcription factors like SREBF1 and SREBF2, which are involved in lipogenesis mdpi.com.

Table 3: Potential Mechanisms of Sultopride-Associated Weight Gain

Mechanism Description
Increased Appetite Interaction with dopamine, serotonin, and histamine receptors may stimulate appetite nih.gov.
Endocrine Disruption Blockade of pituitary D2 receptors can lead to hyperprolactinemia, potentially altering estrogen levels and increasing food intake nih.gov.

Psychiatric Adverse Events: Depressive and Anxious Mood Changes

Paradoxically, while used to treat psychiatric disorders, sultopride can also induce psychiatric adverse events. Clinical investigations have reported the emergence of depressive and anxious modifications of mood in a notable percentage of patients treated with sultopride nih.gov. In one study, such psychic side-effects were observed in 30% of cases, manifesting as either light anxious states or more defined melancholic syndromes, even in patients without a history of manic-depressive psychosis nih.gov.

The precise mechanism for these mood changes is not fully elucidated but may be related to the complex interplay of neurotransmitter systems affected by the drug. While the primary action of sultopride is on dopamine receptors, the intricate balance between dopamine and other neurotransmitters like serotonin and norepinephrine is crucial for mood regulation. Alterations in dopaminergic pathways could potentially disrupt this balance, leading to the emergence of depressive or anxious symptoms in susceptible individuals.

Pharmacological Interactions of Sultopride Hydrochloride

Interactions with Central Nervous System Depressants

Sultopride (B1682713) hydrochloride exhibits intrinsic central nervous system (CNS) depressant effects. mims.com When co-administered with other substances that depress the CNS, there is a significant potential for additive or potentiated pharmacodynamic effects. mims.commims.com This can lead to enhanced sedation, drowsiness, and impaired motor coordination. patsnap.comwebmd.com The mechanism underlying this interaction is the combined depression of brain activity, often mediated through the enhancement of gamma-aminobutyric acid (GABA) neurotransmission or other CNS-inhibitory pathways. webmd.comaddictioncenter.com

The concomitant use of Sultopride with a wide range of CNS depressants can lead to clinically significant potentiation of these effects. drugbank.com Such interactions are not limited to prescription medications and include substances like alcohol. mims.comaddictioncenter.com

Interacting CNS Depressant ClassExamplesPotential Outcome of Interaction with Sultopride Hydrochloride
AlcoholEthanolIncreased CNS depression. mims.commims.com
General AnestheticsDesflurane, HalothaneEnhanced CNS depressant effects. mims.comdrugbank.com
OpioidsBuprenorphineSultopride may increase the CNS depressant activities of opioids. drugbank.com
Hypnotics/SedativesZolpidem, Barbiturates (e.g., Phenobarbital), Benzodiazepines (e.g., Diazepam)Increased sedative and CNS depressant activities. patsnap.comaddictioncenter.comdrugbank.com
Antihistamines (sedating)Doxylamine, BrompheniramineMay increase the CNS depressant activities of Sultopride. drugbank.com

Interactions with Agents that Prolong the QT Interval

A significant pharmacological consideration for this compound is its potential to prolong the QT interval of the electrocardiogram (ECG). nih.govnih.gov This effect is a class characteristic of many antipsychotic agents and raises the risk of serious ventricular arrhythmias, most notably Torsades de Pointes (TdP). mims.comnih.govuspharmacist.com The interaction risk is primarily pharmacodynamic, where the concurrent administration of two or more drugs with QT-prolonging properties results in an additive or synergistic effect on cardiac repolarization. nih.gov

The mechanism often involves the blockade of the rapidly activating delayed rectifier potassium current (IKr), mediated by the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. nih.gov The risk of a clinically significant arrhythmia increases when Sultopride is combined with other medications known to affect this interval. mims.compatsnap.com

Interacting Drug ClassSpecific ExamplesPotential Outcome of Interaction with this compound
AntiarrhythmicsAmiodarone, Quinidine, DronedaroneIncreased risk of significant QTc prolongation and ventricular arrhythmias. drugbank.comnih.gov
AntipsychoticsZuclopenthixol, Haloperidol (B65202), ChlorpromazineAdditive QTc prolongation effects, increasing TdP risk. drugbank.comuspharmacist.com
AntidepressantsAmitriptyline, Citalopram, EscitalopramIncreased risk of QTc prolongation. drugbank.comuspharmacist.com
Macrolide AntibioticsAzithromycin, ClarithromycinIncreased risk of QTc prolongation. drugbank.comnih.gov
Quinolone AntibioticsCiprofloxacin, DelafloxacinIncreased risk of QTc prolongation. drugbank.comnih.gov
AntihistaminesAstemizole, Buclizine, DesloratadineThe risk or severity of QTc prolongation can be increased. drugbank.com

Modulation of Drug Metabolism and Excretion by Co-administered Agents

The pharmacokinetic profile of Sultopride indicates that it is primarily eliminated from the body via the kidneys. patsnap.comnih.gov Studies in humans and various animal species show that a majority of the administered dose is excreted through renal pathways. nih.gov Sultopride undergoes hepatic metabolism, but renal excretion is the principal route of elimination. patsnap.com It exhibits poor binding to plasma proteins (less than 25%), which suggests that displacement from plasma proteins is unlikely to be a significant source of drug interactions. nih.gov

Pharmacokinetic interactions can occur when a co-administered agent alters the metabolism or excretion of Sultopride. Although specific studies detailing the interaction of Sultopride with inhibitors or inducers of cytochrome P450 (CYP) enzymes are not extensively documented, general principles of pharmacokinetics apply. An agent that impairs renal function could decrease the excretion of Sultopride, leading to higher plasma concentrations and an increased risk of concentration-dependent adverse effects, including QTc prolongation. nih.gov Similarly, while less likely to be the primary pathway, inhibition of the specific metabolic enzymes responsible for the biotransformation of the portion of Sultopride that is metabolized could also increase its plasma levels.

Interaction TypeMechanismPotential Outcome
Pharmacokinetic An agent that reduces the clearance of a QT-prolonging drug can lead to increased plasma concentrations. nih.govIncreased risk of QTc prolongation due to elevated levels of Sultopride.
Renal Excretion Co-administration with drugs affecting renal function.Altered plasma concentrations of Sultopride due to changes in its primary elimination pathway. patsnap.comnih.gov
Electrolyte Imbalance Drugs causing hypokalemia or hypomagnesemia (e.g., certain diuretics). nih.govIncreased risk of TdP, as electrolyte disturbances are a known risk factor for arrhythmia with QT-prolonging agents. nih.gov

Interactions Affecting Dopaminergic and Serotonergic Systems

As a selective antagonist of dopamine (B1211576) D2 and D3 receptors, Sultopride's primary therapeutic action and interaction profile are heavily influenced by its effects on the dopaminergic system. wikipedia.orgpatsnap.com Its interaction with other agents that modulate dopamine neurotransmission is predictable based on their respective mechanisms of action.

Interacting Agent TypeExamplesMechanism and Potential Outcome of Interaction
Dopamine AgonistsApomorphine, Levodopa, BromocriptinePharmacodynamic antagonism. Sultopride may diminish the therapeutic effects of dopamine agonists used for conditions like Parkinson's disease. nih.gov
Dopamine Antagonists (other antipsychotics)Haloperidol, Chlorpromazine, Amisulpride (B195569)Additive pharmacodynamic effects. Increased risk of dopamine blockade-related side effects, such as extrapyramidal symptoms. May increase antipsychotic activity. patsnap.comdrugbank.com
Serotonergic AgentsSelective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs)Potential for additive effects due to Sultopride's affinity for 5-HT3 receptors. Co-administration with certain antidepressants may increase the risk of adverse effects. patsnap.comdrugbank.compatsnap.com
CNS StimulantsAmphetamine, BenzphetamineSultopride may decrease the stimulatory activities of these agents due to its dopamine-blocking properties. drugbank.com

Advanced Research Methodologies and Future Directions in Sultopride Hydrochloride Research

Application of Advanced Neuroimaging Techniques for Receptor Dynamics

Advanced neuroimaging techniques are pivotal in elucidating the in-vivo actions of psychotropic drugs. For a selective D2/D3 antagonist like sultopride (B1682713), these technologies can provide invaluable insights into its engagement with its molecular targets and the subsequent effects on neural circuitry.

Positron Emission Tomography (PET) is a powerful tool for quantifying the interaction of a drug with its target receptors in the living brain. scispace.com By using specific radiotracers that bind to dopamine (B1211576) D2/D3 receptors, such as [11C]raclopride or [18F]fallypride, researchers can measure the degree of receptor occupancy by sultopride at various concentrations. nih.govgrantome.com This allows for the determination of the relationship between sultopride levels in the blood and the extent of dopamine receptor blockade in key brain regions like the striatum. nih.govnih.gov Such studies are crucial for understanding the therapeutic window of the drug, as optimal antipsychotic efficacy is often linked to a specific range of D2 receptor occupancy (approximately 70%). mdpi.com The development of D3-selective radiotracers could further refine this understanding by disentangling sultopride's binding to D2 versus D3 receptors, which may be regulated differently in various CNS disorders. grantome.com

Functional Magnetic Resonance Imaging (fMRI) offers a complementary approach by measuring the downstream consequences of receptor blockade on brain activity and connectivity. nih.gov By detecting changes in blood-oxygen-level-dependent (BOLD) signals, fMRI can map how sultopride modulates activity within cortico-striatal-thalamo-cortical loops, which are critical in the pathophysiology of schizophrenia. frontiersin.org Simultaneous PET/fMRI studies, an emerging technological frontier, can directly link the neurochemical effect of receptor occupancy with hemodynamic changes, providing a more integrated picture of the drug's mechanism of action. nih.govresearchgate.net

Table 1: Advanced Neuroimaging Techniques in Sultopride Research
TechniquePrimary MeasurementApplication to Sultopride Hydrochloride Research
Positron Emission Tomography (PET)In-vivo receptor occupancy and density. scispace.comQuantify D2/D3 receptor binding and occupancy levels in the brain to establish target engagement. nih.govmdpi.com
Functional MRI (fMRI)Blood-oxygen-level-dependent (BOLD) signal changes, reflecting neural activity. nih.govAssess how D2/D3 receptor blockade by sultopride modulates neural circuit function and connectivity.
Simultaneous PET/fMRIConcurrent measurement of receptor occupancy and hemodynamic response. nih.govDirectly correlate the neurochemical action of sultopride (receptor binding) with its functional impact on brain networks. researchgate.net

Genetic and Pharmacogenomic Factors Influencing Response and Adverse Reactions

The response to antipsychotic medications varies significantly among individuals, a phenomenon largely attributed to genetic factors. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of research for personalizing sultopride therapy. johnsonmedsolutions.comyoutube.com

Key areas of investigation include polymorphisms in genes encoding the drug's pharmacodynamic targets and its metabolic enzymes. nih.gov Since sultopride is a selective D2/D3 antagonist, variations in the DRD2 and DRD3 genes are prime candidates for influencing therapeutic efficacy. nih.gov Similarly, genes related to the serotonin (B10506) system, such as HTR2C, have been associated with the side effects of other atypical antipsychotics and may be relevant for sultopride. ovid.com

Pharmacokinetic variability is another major focus. The Cytochrome P450 (CYP) family of enzymes is responsible for metabolizing a majority of prescription drugs, including many antipsychotics. johnsonmedsolutions.comnih.gov Identifying the specific CYP isoenzymes that metabolize sultopride and studying the impact of genetic variants within these enzymes (e.g., identifying poor, intermediate, or ultrarapid metabolizers) could help predict plasma concentrations and guide treatment strategies to enhance efficacy and minimize risk. nih.gov

Table 2: Potential Candidate Genes for Sultopride Pharmacogenomic Research
Gene CategoryExample GenesPotential Influence on Sultopride Therapy
Pharmacodynamic (Drug Target)DRD2, DRD3Alterations in receptor structure or expression could affect drug binding and clinical response. nih.gov
Pharmacokinetic (Drug Metabolism)CYP2D6, CYP3A4, CYP1A2Variations can lead to altered drug metabolism, affecting plasma levels and the risk of adverse reactions. nih.gov
Pharmacodynamic (Off-Target)HTR2C (Serotonin Receptor)Polymorphisms may be associated with susceptibility to metabolic side effects. ovid.com

Development of Predictive Biomarkers for Therapeutic Outcome and Side Effect Liability

A major goal in modern psychiatry is the development of biomarkers to move beyond the "trial-and-error" approach to prescribing. tandfonline.com A biomarker is an objectively measured characteristic that can be used as an indicator of a pathogenic process or a pharmacological response. drugtargetreview.com For sultopride, predictive biomarkers could help identify which patients are most likely to respond favorably or who is at a higher risk for specific side effects. nih.gov

The development of such biomarkers involves integrating data from multiple modalities. tandfonline.com Genetic markers, as discussed in the previous section, are a cornerstone of this effort. nih.gov Neuroimaging can also provide predictive information; for example, baseline dopamine D2/D3 receptor availability as measured by PET could potentially predict an individual's response to sultopride. researchgate.net

Other promising areas include proteomics and metabolomics, which involve the large-scale study of proteins and metabolites in biological samples. These "omics" technologies can identify molecular signatures that correlate with treatment outcomes. europeanpharmaceuticalreview.com For instance, specific plasma protein or metabolite profiles prior to treatment could predict therapeutic success or the likelihood of developing metabolic side effects. The ultimate goal is to create a validated biomarker signature that can be used in clinical practice to guide treatment decisions. bmj.com

Table 3: Potential Predictive Biomarkers for this compound
Biomarker CategorySpecific ExamplePotential Clinical Utility
GeneticPolymorphisms in DRD2 or CYP2D6 genes. nih.govnih.govPredict likelihood of therapeutic response or risk of altered drug metabolism.
NeuroimagingBaseline striatal D2/D3 receptor density measured by PET. researchgate.netIdentify patients with a target receptor profile amenable to sultopride treatment.
Proteomic/MetabolomicSpecific serum protein or metabolite signatures. europeanpharmaceuticalreview.comPredict treatment efficacy and susceptibility to adverse events like weight gain.
ElectrophysiologicalElectroencephalography (EEG) patterns. tandfonline.comProvide functional measures of brain activity that may correlate with treatment outcome.

Longitudinal Studies on Long-Term Safety and Efficacy

For sultopride, a well-designed longitudinal study would assess changes over time using validated clinical scales. This would involve periodic evaluations of symptoms, social and occupational functioning, and quality of life. nih.gov These naturalistic studies, which observe patients under typical clinical care, can provide critical information that complements the controlled environment of initial trials. nih.gov Although specific long-term, multi-year follow-up data for sultopride is not extensively detailed in the literature, the methodology for such studies is well-established in the field of antipsychotic research. nih.govnih.gov

Table 4: Typical Design of a Longitudinal Antipsychotic Study
ComponentDescriptionKey Metrics
Study DurationTypically 12 months or longer to observe long-term effects. clinicaltrials.govTime to relapse, sustained remission rates.
Participant CohortPatients with a confirmed diagnosis (e.g., schizophrenia) who have responded to initial treatment.Demographic and baseline clinical characteristics.
Data CollectionRegular follow-up visits (e.g., every 3-6 months). clinicaltrials.govSymptom severity scales, quality of life questionnaires, functional assessments. nih.gov
Statistical AnalysisMethods like generalized estimating equations (GEE) are used to analyze repeated observations over time. nih.govChanges in mean scores from baseline, analysis of predictors of long-term outcome.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The unique pharmacological profile of sultopride suggests potential therapeutic applications beyond its primary indication for schizophrenia. nih.govmims.com Early clinical investigations noted its efficacy in managing manic and hypomanic syndromes, atypical excitation disorders, and chronic alcoholism. nih.gov

A particularly intriguing avenue for future research is sultopride's affinity for the gamma-hydroxybutyrate (GHB) receptor. wikipedia.org GHB is a neurotransmitter involved in processes such as neuronal energy homeostasis. mdpi.com The GHB receptor is distinct from GABA receptors and may be involved in stimulant-like effects. wikipedia.orgnih.gov Sultopride's sister compound, sulpiride (B1682569), has been shown to up-regulate GHB receptors, suggesting a potential antagonistic action. nih.gov Given this interaction, sultopride could be investigated for conditions where GHB system dysregulation is implicated. This could open up entirely new therapeutic possibilities for this compound, warranting further preclinical and clinical exploration into its effects on the GHBergic system. Additionally, its utility in other psychiatric conditions characterized by dopamine dysregulation could be systematically evaluated.

Conclusion and Research Synthesis

Synthesis of Key Findings on Sultopride (B1682713) Hydrochloride's Neurobiological Actions and Clinical Utility

Sultopride hydrochloride's primary mechanism of action is its selective antagonism of dopamine (B1211576) D2 and D3 receptors. wikipedia.orgresearchgate.net This targeted action on the dopaminergic system is central to its antipsychotic effects. By blocking these receptors, particularly in the mesolimbic pathway, sultopride alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.compatsnap.com Its efficacy in managing acute psychotic episodes and agitation has been noted in clinical practice. mims.comnih.gov

Compared to its analogue sulpiride (B1682569), sultopride demonstrates distinct pharmacological properties. While both are selective for D2-like receptors, their effects on dopamine turnover can differ. researchgate.net Sultopride exhibits a more moderate effect on negative symptoms like social withdrawal and apathy. patsnap.compatsnap.com This selective action, with minimal impact on other neurotransmitter systems, contributes to its specific therapeutic profile.

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and other selected antipsychotics, illustrating its high affinity for D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.

Identification of Remaining Knowledge Gaps and Unanswered Research Questions

Despite its established use, significant knowledge gaps persist regarding this compound. The long-term neuroadaptations resulting from its selective D2/D3 receptor blockade are not fully elucidated. Further research is required to understand the chronic impact on neural circuitry and the potential for receptor upregulation or downregulation over extended treatment periods.

The comparative effectiveness of sultopride against newer second and third-generation antipsychotics, particularly in head-to-head clinical trials focusing on both positive and negative symptoms, is an area that warrants more rigorous investigation. Additionally, there is a lack of comprehensive research into the pharmacogenetics of sultopride response, which could help identify patient populations most likely to benefit from this specific medication.

Implications for Rational Antipsychotic Development and Personalized Psychiatry

The study of this compound offers valuable lessons for the future of antipsychotic drug design. Its high selectivity for D2/D3 receptors serves as a model for the development of targeted therapies with potentially fewer off-target side effects. The nuanced differences between sultopride and its analogues, like amisulpride (B195569), in their receptor affinities and clinical effects underscore the importance of subtle molecular modifications in achieving desired therapeutic outcomes. nih.gov This highlights a path forward for designing novel compounds with even greater receptor specificity or tailored polypharmacology.

In the realm of personalized psychiatry, the variability in patient response to sultopride underscores the need for predictive biomarkers. While research into the pharmacogenetics of sultopride itself is limited, the broader understanding of how genetic variations in dopamine receptors (DRD2, DRD3) and drug-metabolizing enzymes can influence the efficacy and tolerability of dopamine antagonists is highly relevant. nih.govtandfonline.com Future research could focus on identifying specific genetic markers that predict a favorable response to sultopride, allowing for a more individualized approach to treatment selection in schizophrenia. This could involve analyzing polymorphisms in dopamine receptor genes or genes related to dopamine synthesis and metabolism. Such advancements would move the field away from a trial-and-error approach and towards a more precise and personalized standard of care for individuals with psychotic disorders.

Q & A

Q. What is the molecular mechanism of Sultopride hydrochloride as a dopamine D2 receptor antagonist, and how does this influence experimental design in neuropharmacological studies?

this compound selectively blocks dopamine D2 receptors, a property critical for studying dopaminergic pathways in neuropsychiatric disorders like schizophrenia. When designing experiments, researchers should prioritize assays that measure receptor binding affinity (e.g., radioligand displacement assays) and functional antagonism (e.g., inhibition of cAMP production). Dose-response curves should be constructed to establish IC₅₀ values, and control experiments should include comparisons with other D2 antagonists (e.g., sulpiride) to validate specificity .

Q. What methodological considerations are critical when preparing aqueous solutions of this compound for in vitro receptor binding assays?

this compound is highly soluble in water, making it suitable for in vitro studies. However, researchers must ensure pH stability (neutral to slightly acidic) to prevent degradation. Stock solutions should be freshly prepared to avoid hydrolysis, and concentrations should be verified via UV-Vis spectrophotometry at 280 nm. For long-term storage, lyophilization in aliquots at -80°C is recommended .

Q. How does the purity of this compound (90–105% by titration) impact reproducibility in behavioral studies?

Batch-to-batch variability in purity can affect dosing accuracy. Researchers should standardize drug sources and validate purity via HPLC before use. Dose calculations should account for actual purity, and pilot studies are advised to confirm behavioral endpoints (e.g., locomotor activity in rodent models) across batches .

Advanced Research Questions

Q. What strategies are recommended for determining the optimal dosage range of this compound in rodent models to mirror human pharmacokinetic profiles?

Translational dosing requires scaling based on body surface area or allometric principles. For example, a human dose of 300–600 mg/day translates to ~15–30 mg/kg in mice. Pharmacokinetic studies should measure plasma half-life, brain penetration (via microdialysis), and metabolite formation. Concomitant administration with cytochrome P450 inhibitors (e.g., ketoconazole) can assess metabolic stability .

Q. How can researchers address discrepancies in reported efficacy of this compound across different preclinical models of schizophrenia?

Discrepancies may arise from model-specific neurochemical pathways (e.g., NMDA antagonism vs. dopamine hyperactivation). To reconcile results, employ multiple models (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition deficits) and correlate behavioral outcomes with ex vivo receptor occupancy data. Meta-analyses of dose-response relationships across studies can identify confounders like strain differences or administration routes .

Q. What experimental controls are essential to confirm the selectivity of this compound for dopamine D2 receptors over other dopaminergic subtypes in binding assays?

Include competitive binding assays with D1, D3, D4, and D5 receptor ligands (e.g., SCH-23390 for D1). Use knockout rodent models or siRNA-mediated D2 receptor knockdown to validate target specificity. Off-target effects can be further ruled out via calcium imaging in cells expressing non-D2 dopaminergic receptors .

Q. How should researchers statistically account for inter-individual variability in behavioral responses to this compound in murine models of psychosis?

Mixed-effects models or repeated-measures ANOVA are preferred to handle variability. Stratify subjects by baseline behavior (e.g., high vs. low responders) and include covariates like sex or age. Power analyses should guide sample sizes, and outlier exclusion criteria must be predefined to avoid bias .

Methodological Resources

  • Data Presentation : Follow IMRaD structure for clarity. Use tables to summarize receptor binding affinities and figures for dose-response curves. Annotate statistical significance (e.g., asterisks) and error bars (SEM or SD) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines, report randomization methods, and obtain institutional ethics approval. Clinical trial data must reference registration numbers (e.g., ClinicalTrials.gov ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.